N-Cbz-3-bromo-4-fluoroaniline: A Comprehensive Technical Guide
N-Cbz-3-bromo-4-fluoroaniline: A Comprehensive Technical Guide
CAS Number: 1256633-39-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Cbz-3-bromo-4-fluoroaniline, a halogenated and protected aniline derivative. While specific applications and extensive experimental data for this compound are not widely published, this document consolidates available information on its chemical properties and provides a detailed, generalized protocol for its synthesis based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the potential utility of this molecule in synthetic and medicinal chemistry.
Core Compound Data
N-Cbz-3-bromo-4-fluoroaniline, also known as benzyl (3-bromo-4-fluorophenyl)carbamate, is a synthetic organic compound. The presence of bromine and fluorine atoms on the phenyl ring, combined with the carbobenzyloxy (Cbz) protecting group on the amine, makes it a potentially versatile intermediate for the synthesis of more complex molecules.[1] The strategic placement of halogens can influence the electronic properties and metabolic stability of derivative compounds, a feature often exploited in drug design.
Table 1: Physicochemical Properties of N-Cbz-3-bromo-4-fluoroaniline
| Property | Value | Source |
| CAS Number | 1256633-39-2 | [1] |
| Molecular Formula | C₁₄H₁₁BrFNO₂ | [1] |
| Molecular Weight | 324.15 g/mol | |
| Synonyms | Benzyl (3-bromo-4-fluorophenyl)carbamate, N-Carbobenzoxy-3-bromo-4-fluoroaniline | |
| Purity (Typical) | ≥95% | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of N-Cbz-3-bromo-4-fluoroaniline
The reaction involves the acylation of the amino group of 3-bromo-4-fluoroaniline with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: Proposed synthesis of N-Cbz-3-bromo-4-fluoroaniline.
Detailed Experimental Protocol (Generalized)
This protocol is adapted from established procedures for the N-Cbz protection of anilines.
Materials:
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3-Bromo-4-fluoroaniline
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Benzyl chloroformate (Cbz-Cl)
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Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
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Acetone
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Water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Dissolution: In a round-bottom flask, dissolve 3-bromo-4-fluoroaniline (1.0 equivalent) in a suitable solvent mixture, such as acetone and water.
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Base Addition: Add sodium bicarbonate (1.5 to 2.0 equivalents) to the solution and stir until it is well-dispersed.
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Cbz-Cl Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add benzyl chloroformate (1.05 to 1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains low.
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Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Once the reaction is complete, remove the acetone under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude N-Cbz-3-bromo-4-fluoroaniline can be further purified by recrystallization or column chromatography on silica gel.
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Spectroscopic Data
Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for N-Cbz-3-bromo-4-fluoroaniline is not publicly available. However, based on the structure, the following characteristic signals can be anticipated.
Table 2: Predicted Spectroscopic Data for N-Cbz-3-bromo-4-fluoroaniline
| Spectroscopy | Anticipated Salient Features |
| ¹H NMR | - Aromatic protons of the 3-bromo-4-fluorophenyl group (complex splitting pattern).- Aromatic protons of the benzyl group (multiplet around 7.2-7.4 ppm).- Methylene protons of the benzyl group (singlet around 5.2 ppm).- N-H proton of the carbamate (broad singlet). |
| ¹³C NMR | - Carbon signals for the 3-bromo-4-fluorophenyl ring (some signals will show C-F coupling).- Carbon signals for the benzyl group.- Carbonyl carbon of the carbamate (around 153-155 ppm).- Methylene carbon of the benzyl group (around 67 ppm). |
| IR (Infrared) | - N-H stretching vibration (around 3300 cm⁻¹).- C=O stretching of the carbamate (around 1700-1730 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.- C-F and C-Br stretching vibrations. |
| Mass Spec. (MS) | - Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). |
Applications in Drug Development and Research
Currently, there is no specific information in the peer-reviewed scientific literature or patent databases detailing the use of N-Cbz-3-bromo-4-fluoroaniline in drug development, nor are there any described signaling pathways or experimental workflows directly involving this compound.
However, as a functionalized building block, it holds potential for the synthesis of novel compounds in medicinal chemistry. The presence of the Cbz-protected amine allows for further synthetic modifications after which the protecting group can be removed under standard hydrogenolysis conditions to reveal the free amine. The bromo and fluoro substituents offer sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity, a common strategy in the development of new therapeutic agents.
Logical Workflow for Potential Application
The following diagram illustrates a logical workflow for how N-Cbz-3-bromo-4-fluoroaniline could be utilized in a drug discovery context.
Caption: Potential workflow for utilizing N-Cbz-3-bromo-4-fluoroaniline.
Conclusion
N-Cbz-3-bromo-4-fluoroaniline is a chemical intermediate with potential for use in synthetic and medicinal chemistry. While detailed experimental and application data are scarce, this guide provides a solid foundation based on its chemical structure and established synthetic methodologies. The provided generalized synthesis protocol offers a reliable starting point for its preparation in a laboratory setting. Further research is required to fully elucidate the spectroscopic properties and potential applications of this compound in drug discovery and other areas of chemical science.
